

Check Availability & Pricing

# Drug-drug interactions of Ftivazide with other anti-tubercular agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ftivazide |           |
| Cat. No.:            | B086906   | Get Quote |

# Technical Support Center: Ftivazide Drug-Drug Interaction Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the drug-drug interactions (DDIs) of **Ftivazide** with other anti-tubercular agents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific clinical data on the drug-drug interactions of **Ftivazide** are limited. Much of the guidance provided is based on the known interactions of its structural analog, isoniazid (INH), and general pharmacological principles. Researchers should exercise caution and verify findings through specific in-vitro and in-vivo studies.

## Frequently Asked Questions (FAQs)

Q1: What is the potential for drug-drug interactions between **Ftivazide** and other first-line anti-tubercular drugs?

A1: While specific studies on **Ftivazide** are not extensively available, its structural similarity to isoniazid (INH) suggests a potential for interactions, primarily through the inhibition of cytochrome P450 (CYP450) enzymes.[1][2][3] Co-administration with potent CYP450 inducers like rifampicin could also theoretically alter **Ftivazide**'s metabolism.[1][4]



Q2: How does Ftivazide's metabolism influence its DDI potential?

A2: **Ftivazide** is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect.[5] This activation is believed to be similar to isoniazid, which is metabolized by the mycobacterial catalase-peroxidase enzyme KatG. In humans, isoniazid is primarily metabolized by N-acetyltransferase 2 (NAT2) and also acts as an inhibitor of several CYP450 isoenzymes.
[2] Therefore, genetic variations in NAT2 and interactions with drugs that are substrates, inducers, or inhibitors of the same CYP enzymes could be a source of variability in **Ftivazide**'s efficacy and safety profile when co-administered with other agents.

Q3: Are there any known clinically significant interactions between **Ftivazide** and rifampicin?

A3: There are no specific clinical studies detailing the interaction between **Ftivazide** and rifampicin. However, rifampicin is a potent inducer of various CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[1][6][7] If **Ftivazide** is metabolized by these enzymes, co-administration with rifampicin could potentially decrease **Ftivazide**'s plasma concentrations, possibly reducing its efficacy. Conversely, if **Ftivazide** or its metabolites inhibit these enzymes, it could increase the concentration of co-administered drugs that are substrates for these enzymes.

Q4: What about interactions with other anti-tubercular agents like pyrazinamide and ethambutol?

A4: Pyrazinamide and ethambutol are generally considered to have a lower risk of clinically significant drug-drug interactions compared to rifampicin and isoniazid. However, coadministration of pyrazinamide and ethambutol has been associated with a high risk of hepatic toxicity, a risk that could be compounded by the addition of **Ftivazide**, which, like isoniazid, carries a risk of hepatotoxicity.[8]

### **Troubleshooting Experimental Inconsistencies**

Problem 1: High variability in pharmacokinetic (PK) data for **Ftivazide** when co-administered with other anti-tubercular drugs in animal models.

- Possible Cause: Genetic polymorphism in drug-metabolizing enzymes in the animal model, similar to the NAT2 polymorphism in humans affecting isoniazid metabolism.
- Troubleshooting Steps:



- Genotype the animals: If possible, determine the genotype of the animals for relevant metabolizing enzymes.
- Stratify data: Analyze the PK data based on the genotype to see if it reduces variability.
- Use a different animal model: Consider using an animal model with a more homogeneous metabolic profile.

Problem 2: Unexpected toxicity (e.g., elevated liver enzymes) observed in in-vivo studies with **Ftivazide** combination therapy.

- Possible Cause: Additive or synergistic hepatotoxicity with other anti-tubercular agents like pyrazinamide or even rifampicin.[8][9]
- Troubleshooting Steps:
  - Staggered dosing: In your experimental design, consider administering the drugs with a time interval to minimize peak concentration overlaps.
  - Dose reduction: Investigate if reducing the dose of one or both agents mitigates the toxicity while maintaining efficacy.
  - Monitor liver function markers: Frequently monitor liver enzymes (ALT, AST) and bilirubin levels in your animal models.

Problem 3: In-vitro assays show conflicting results regarding **Ftivazide**'s potential to inhibit CYP450 enzymes.

- Possible Cause: The choice of substrate, incubation time, or the in-vitro system (e.g., microsomes vs. hepatocytes) can influence the results.
- Troubleshooting Steps:
  - Use multiple substrates: Test the inhibitory potential of **Ftivazide** against multiple substrates for the same CYP isoform.
  - Time-dependent inhibition: Investigate if **Ftivazide** is a time-dependent inhibitor, which
    may not be apparent in short incubation assays.



 Compare in-vitro systems: Conduct experiments in both human liver microsomes and cryopreserved human hepatocytes to get a more comprehensive picture of the inhibitory potential.

# Data Presentation: Potential Pharmacokinetic Interactions

The following table summarizes the potential pharmacokinetic interactions of **Ftivazide** with other anti-tubercular agents, based on the known interactions of isoniazid. Note: This is an extrapolated guide and requires experimental validation for **Ftivazide**.

| Co-administered<br>Drug | Potential Effect on<br>Ftivazide                                      | Potential Effect of<br>Ftivazide on Co-<br>administered Drug                   | Potential Clinical<br>Consequence                                            |
|-------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Rifampicin              | ↓ Cmax, ↓ AUC (due<br>to CYP induction)                               | ↑ Cmax, ↑ AUC (if the<br>drug is a CYP<br>substrate inhibited by<br>Ftivazide) | Decreased Ftivazide efficacy; Increased toxicity of the coadministered drug. |
| Isoniazid               | Additive/synergistic effects or potential for competitive metabolism. | Similar to Ftivazide, potential for CYP inhibition.                            | Increased risk of hepatotoxicity and neurotoxicity.                          |
| Pyrazinamide            | Unlikely to have a significant PK interaction.                        | Unlikely to have a significant PK interaction.                                 | Increased risk of additive hepatotoxicity.[8]                                |
| Ethambutol              | Unlikely to have a significant PK interaction.                        | Unlikely to have a significant PK interaction.                                 | Low risk of significant DDI.                                                 |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

### **Experimental Protocols**

1. In-Vitro Cytochrome P450 Inhibition Assay



- Objective: To determine the potential of Ftivazide and its major metabolites to inhibit major human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
- · Methodology:
  - System: Human liver microsomes or recombinant human CYP enzymes.
  - Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
  - Incubation: Pre-incubate **Ftivazide** at various concentrations with the enzyme system and NADPH.
  - Reaction: Initiate the reaction by adding the probe substrate.
  - Analysis: Measure the formation of the substrate's metabolite using LC-MS/MS.
  - Data Analysis: Calculate the IC50 value (the concentration of Ftivazide that causes 50% inhibition of the enzyme activity).
- 2. In-Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats or Mice)
- Objective: To evaluate the effect of co-administration of another anti-tubercular agent (e.g., rifampicin) on the pharmacokinetics of **Ftivazide**.
- Methodology:
  - Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.
  - Groups:
    - Group A: Receive a single oral dose of Ftivazide.
    - Group B: Receive a single oral dose of the interacting drug (e.g., rifampicin).
    - Group C: Receive co-administration of Ftivazide and the interacting drug.



- Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.
- Analysis: Measure the plasma concentrations of **Ftivazide** and its major metabolites using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and compare the results between Group A and Group C to determine the significance of the interaction.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Potential metabolic pathways and drug-drug interaction mechanisms of **Ftivazide** in the liver.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinically significant interactions with drugs used in the treatment of tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 (CYP450) Isoforms by Isoniazid: Potent Inhibition of CYP2C19 and CYP3A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological interactions between rifampicin and antiretroviral drugs: challenges and research priorities for resource-limited settings PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ftivazide used for? [synapse.patsnap.com]
- 6. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug interaction potential of high-dose rifampicin in patients with pulmonary tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High hepatotoxicity of pyrazinamide and ethambutol for treatment of latent tuberculosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (pyrazinamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- To cite this document: BenchChem. [Drug-drug interactions of Ftivazide with other anti-tubercular agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086906#drug-drug-interactions-of-ftivazide-with-other-anti-tubercular-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com